

Optimal Concentration of SAMS Peptide for Kinase Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: **SAMS Peptide**

Cat. No.: **B612538**

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Introduction

The **SAMS peptide**, a synthetic peptide derived from the sequence surrounding Ser79 of acetyl-CoA carboxylase (ACC), is a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK).^{[1][2][3]} Its specificity arises from the substitution of a serine residue, a potential phosphorylation site for other kinases, with an alanine.^{[1][4]} This makes the **SAMS peptide** an invaluable tool for accurately measuring AMPK activity in various research and drug discovery applications.^{[2][5]} This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of **SAMS peptide** in kinase assays.

Determining the Optimal SAMS Peptide Concentration

The optimal substrate concentration in a kinase assay is critical for obtaining accurate and reproducible data. For routine assays and high-throughput screening (HTS), a **SAMS peptide** concentration around its Michaelis-Menten constant (K_m) is generally recommended. The K_m represents the substrate concentration at which the reaction velocity is half of the maximum velocity (V_{max}). Using a concentration near the K_m provides a good balance between a strong assay signal and sensitivity to inhibitors.

Kinetic studies have determined the K_m of **SAMS peptide** for AMPK to be in the range of 15 μM to 27 μM .^[1] One study using an ELISA-based assay reported a K_m of 15.68 μM , while another study using a radioactive method determined the K_m to be 26.67 μM .^[1] Therefore, a concentration range of 15-30 μM is a suitable starting point for most applications. For inhibitor screening, using a **SAMS peptide** concentration at or near the K_m is crucial for generating comparable IC_{50} values.

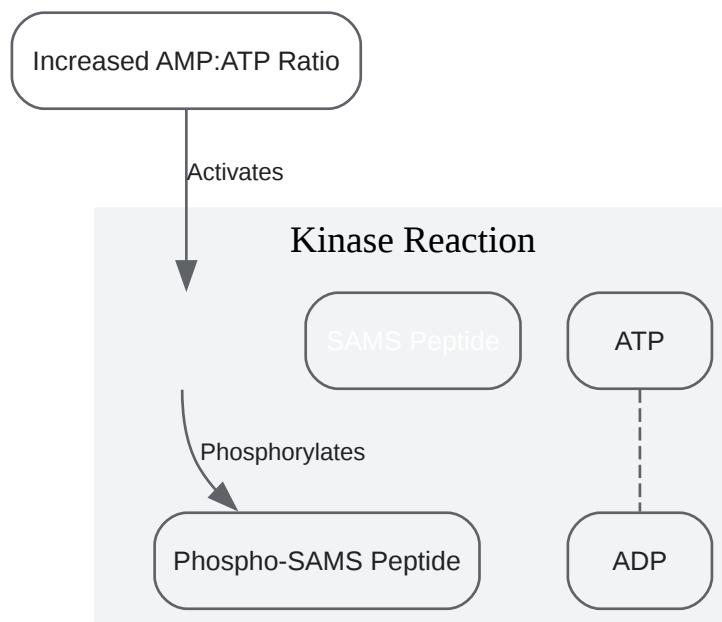
Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **SAMS peptide** in AMPK kinase assays.

Parameter	Value	Reference
SAMS Peptide Sequence	HMRSAMSGLHLVKRR	[3]
Molecular Weight	~1779 g/mol	[3]
K_m for AMPK	15.68 μM	[1]
K_m for AMPK	26.67 μM	[1]
Recommended Assay Concentration	15-30 μM	[1]
Typical Assay Concentration	~20 μM	[3]

Signaling Pathway

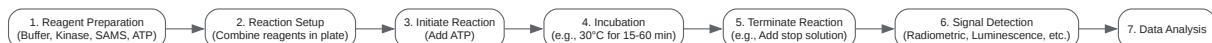
The **SAMS peptide** is a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK phosphorylates a multitude of downstream targets, including the **SAMS peptide** in an in vitro assay, to restore energy balance.

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Caption: AMPK Signaling and **SAMS Peptide** Phosphorylation.

Experimental Workflow

The general workflow for an AMPK kinase assay using the **SAMS peptide** involves the preparation of reagents, the kinase reaction itself, and subsequent detection of the phosphorylated product. The specific detection method can vary, with common approaches being radiometric assays, luminescence-based assays (e.g., ADP-Glo™), and ELISA.

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Caption: General workflow for an in vitro kinase assay.

Experimental Protocols

Below are detailed protocols for two common types of kinase assays using the **SAMS peptide**.

Protocol 1: Radiometric Kinase Assay using [γ - 32 P]ATP

This protocol measures the incorporation of a radiolabeled phosphate group from [γ - 32 P]ATP onto the **SAMS peptide**.

Materials:

- Active AMPK enzyme
- **SAMS Peptide**
- [γ - 32 P]ATP
- Unlabeled ATP
- AMPK Reaction Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 μ M AMP)[3]
- 75 mM Magnesium Chloride
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone
- Scintillation cocktail and counter

Procedure:

- Prepare Stock Solutions:
 - **SAMS Peptide** Stock (e.g., 80 μ M): Dilute the **SAMS peptide** in AMPK Reaction Buffer.[3]
 - AMPK Enzyme: Dilute active AMPK to the desired concentration in AMPK Reaction Buffer.
 - [γ - 32 P]ATP/ATP Mixture: Prepare a mixture of [γ - 32 P]ATP and unlabeled ATP in 75 mM MgCl₂. The final concentration of unlabeled ATP is typically around 500 μ M.[3]

- Set up the Kinase Reaction (Total volume per assay: 40 μ L):
 - In a microcentrifuge tube, add the following in order:
 - 10 μ L of AMPK Reaction Buffer[3]
 - 10 μ L of **SAMS peptide** solution (final concentration ~20 μ M)[3]
 - 10 μ L of diluted AMPK enzyme (final amount 10-100 mU)[3]
 - Include a "no enzyme" control for background measurement.
- Initiate the Reaction:
 - Add 10 μ L of the [γ -³²P]ATP/ATP mixture to each tube to start the reaction.[3]
- Incubation:
 - Incubate the reaction tubes at 30°C for 15 minutes in a shaking incubator.[3]
- Stop the Reaction and Spot:
 - Spot 35 μ L of the reaction mixture onto the center of a 2x2 cm P81 phosphocellulose paper square.[3]
- Washing:
 - Wash the P81 paper squares three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP.[3]
 - Perform one final wash with acetone.[3]
- Detection:
 - Transfer the dried P81 paper squares to scintillation vials.
 - Add 5 mL of scintillation cocktail to each vial.
 - Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

- Data Analysis:
 - Subtract the CPM of the "no enzyme" control from the CPM of the enzyme-containing samples to determine the specific kinase activity.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

- Active AMPK enzyme
- **SAMS Peptide**
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque multi-well plates

Procedure:

- Prepare Reagents:
 - Prepare the kinase, **SAMS peptide**, and ATP at 2x the final desired concentration in the Kinase Assay Buffer.
- Set up the Kinase Reaction:
 - In a white multi-well plate, add the reagents in the following order:
 - Kinase Assay Buffer

- **SAMS peptide** solution
- Diluted active AMPK enzyme
 - Include a "no enzyme" control.
- Initiate the Reaction:
 - Add the ATP solution to each well to start the reaction. The final reaction volume is typically 10-25 μ L.
- Incubation:
 - Incubate the plate at 30°C for 30-60 minutes.
- Terminate the Reaction and Detect ADP:
 - Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
 - Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
- Develop Luminescent Signal:
 - Add Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Measure Luminescence:
 - Read the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the net luminescence by subtracting the "no enzyme" control signal.

Conclusion

The **SAMS peptide** is a robust and specific substrate for measuring AMPK activity. For optimal results, it is recommended to use a **SAMS peptide** concentration within its K_m range of 15-30 μM . The detailed protocols provided for both radiometric and luminescence-based assays offer reliable methods for quantifying AMPK activity in various research and drug discovery settings. Proper optimization of assay conditions, including substrate concentration, is paramount for generating high-quality, reproducible data.

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